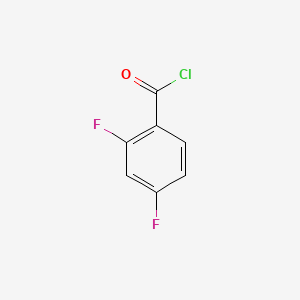

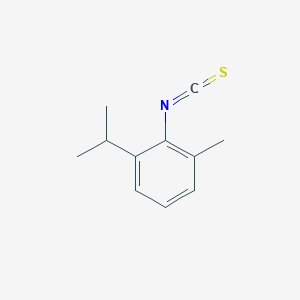

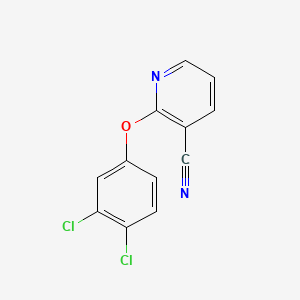

3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)-” were not found, related compounds such as N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters have been synthesized through the reaction of 2-bromo-3-pyridinecarbonitriles with the appropriate alpha-amino acid ester hydrochloride .Molecular Structure Analysis

The molecular structure of “3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)-” can be represented by the SMILES stringN#Cc1cccnc1 . This indicates that the molecule contains a pyridine ring with a carbonitrile group attached.

Scientific Research Applications

Synthesis and Chemical Properties

- Research has been conducted on the synthesis of novel 3-pyridinecarbonitriles with amino acid function, which have shown significant fluorescence properties and some antibacterial activity. These compounds are synthesized through reactions involving 2-bromo-3-pyridinecarbonitriles with amino acid ester hydrochloride, highlighting their potential in fluorescence applications and antibacterial agents (Girgis, Kalmouch, & Hosni, 2004).

- Another study reports the synthesis of a new series of pyridine and fused pyridine derivatives, further expanding the chemical versatility and application potential of 3-pyridinecarbonitriles. These derivatives include isoquinoline and pyrido pyrimidine derivatives, indicating their utility in developing new chemical entities with varied biological and chemical properties (Al-Issa, 2012).

Optical and Electronic Applications

- A study on the structural, optical, and junction characteristics of pyrazolo pyridine derivatives of 3-pyridinecarbonitrile shows their applicability in creating heterojunctions for electronic devices. These derivatives have been used to fabricate devices with potential use as photosensors, indicating their significance in the field of optoelectronics (Zedan, El-Taweel, & El-Menyawy, 2020).

- The development of high-efficiency sky blue-to-green fluorescent emitters based on 3-pyridinecarbonitrile derivatives for organic light-emitting devices (OLEDs) demonstrates their critical role in advancing OLED technology. These emitters have shown high external quantum efficiency, showcasing their utility in improving the performance of display and lighting technologies (Masuda, Sasabe, Arai, Onuma, & Kido, 2019).

Material Science Applications

- In material science, 3-pyridinecarbonitrile derivatives have been utilized in the synthesis of covalent organic frameworks (COFs) through irreversible reactions. These COFs exhibit high chemical stability and have been modified post-synthetically to incorporate functionalities for various applications, indicating their potential in material design and functionalization (Zhang, Wei, Mao, Pei, Alshmimri, Reimer, & Yaghi, 2018).

properties

IUPAC Name |

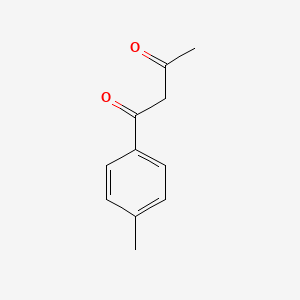

2-(3,4-dichlorophenoxy)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2O/c13-10-4-3-9(6-11(10)14)17-12-8(7-15)2-1-5-16-12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVUJRFTULRGGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Cl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90244335 |

Source

|

| Record name | 3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- | |

CAS RN |

99902-93-9 |

Source

|

| Record name | 3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)

![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)